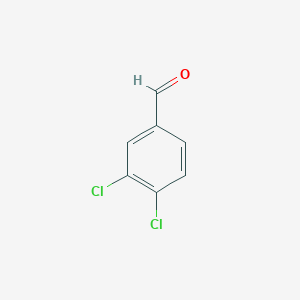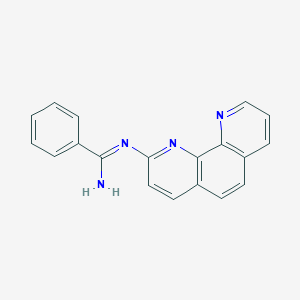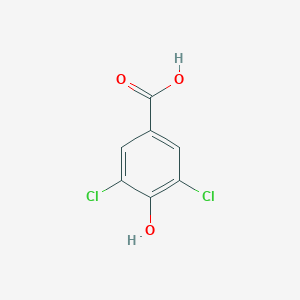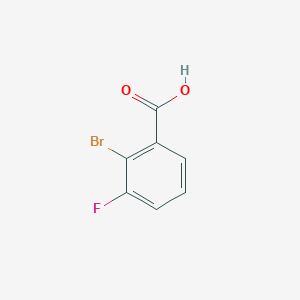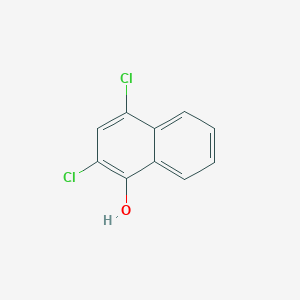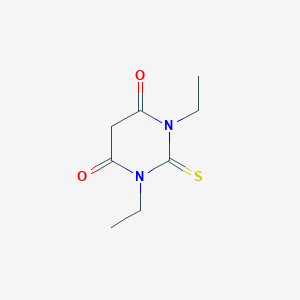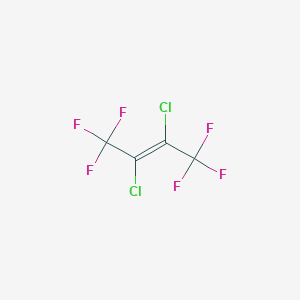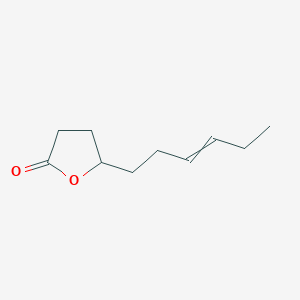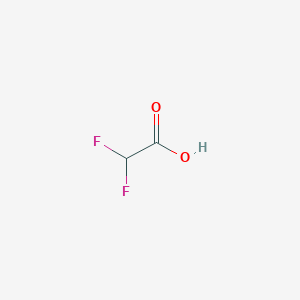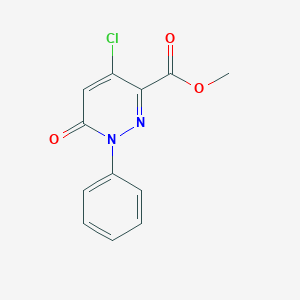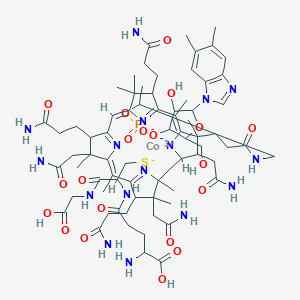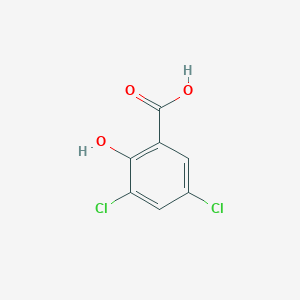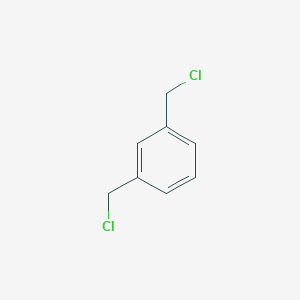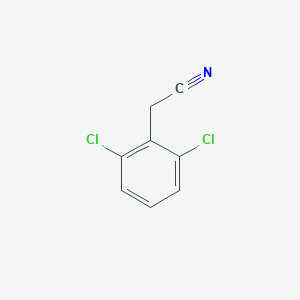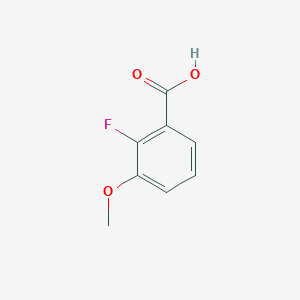
2-氟-3-甲氧基苯甲酸
概述
描述
2-Fluoro-3-methoxybenzoic acid is a chemical compound that is part of the benzoic acid family, characterized by a fluorine atom and a methoxy group attached to a benzene ring. This compound is of interest due to its potential use in various chemical syntheses and pharmaceutical applications.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds has been demonstrated in several studies. For instance, the synthesis of 2-[(4-[18F]Fluorobenzoyloxy)methyl]-1,4-naphthalenedione, a compound with a fluorinated aromatic ring similar to 2-fluoro-3-methoxybenzoic acid, was achieved using dicyclohexyl carbodiimide as a coupling agent, which suggests potential methodologies for synthesizing 2-fluoro-3-methoxybenzoic acid derivatives . Additionally, the scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride through Fries rearrangement indicates a possible route for the synthesis of compounds with similar substitution patterns .
Molecular Structure Analysis
The molecular structure of fluorine-substituted compounds can significantly influence their chemical properties and biological activities. For example, the crystal structures of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were analyzed, revealing the importance of fluorine positioning on the aromatic ring for the formation of hydrogen bonds and 3D networks . This insight can be extrapolated to the structural analysis of 2-fluoro-3-methoxybenzoic acid, where the position of the fluorine and methoxy groups would affect its molecular interactions.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic compounds is a key area of interest. The versatile use of 2-fluoroacrylic building blocks for synthesizing various fluorinated heterocyclic compounds demonstrates the potential for 2-fluoro-3-methoxybenzoic acid to undergo similar reactions to produce a range of heterocyclic structures . Moreover, the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis of heterocyclic scaffolds further underscores the reactivity of such compounds in forming diverse heterocyclic libraries .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct due to the presence of the electronegative fluorine atom. For instance, the anti-inflammatory activity of fluorine-substituted benzo[h]quinazolin-2-amine derivatives was found to be enhanced compared to their non-fluorinated counterparts, suggesting that the introduction of a fluorine atom can improve biological activity . This could imply that 2-fluoro-3-methoxybenzoic acid may also exhibit unique physical and chemical properties that could be beneficial in pharmaceutical applications.
科学研究应用
合成和化学性质
定向邻位金属化2-氟-3-甲氧基苯甲酸已被用于未保护苯甲酸的定向邻位金属化。该方法允许各种3-和6-取代的2-甲氧基苯甲酸的一锅法制备,展示了2-氟-3-甲氧基苯甲酸在合成类似月牙酸(Nguyen et al., 2006)的化合物中的实用性。
微生物代谢该化合物已被研究其在微生物中的代谢特性。例如,酸性双营养菌表现出通过还原去卤反应转化2-氟-3-甲氧基苯甲酸的能力,表明了其在生物修复应用中的潜力(Mouttaki et al., 2008)。
材料科学应用
金属有机框架(MOFs)2-氟-3-甲氧基苯甲酸用于合成稀土金属有机框架(MOFs),特别是在团簇的制备中。这种应用至关重要,因为它打开了创造具有独特结构和功能性质的MOFs的可能性(Vizuet et al., 2021)。
生物降解研究
氟苯甲酸盐生物降解对氟苯甲酸盐的生物降解研究,包括类似于2-氟-3-甲氧基苯甲酸的化合物,为了解分解这类复杂有机化合物所涉及的微生物途径提供了见解。这对于理解环境生物修复过程尤为重要(Boersma et al., 2004)。
荧光和光学研究
荧光探针探索了2-氟-3-甲氧基苯甲酸衍生物在创建荧光探针方面的潜力。这些探针对pH变化敏感,并且可以选择性地感知特定金属阳离子,使它们成为化学和生物传感应用中有价值的工具(Tanaka et al., 2001)。
光学吸收和光谱移动从2-氟-3-甲氧基苯甲酸衍生的氟化液晶已被研究其在紫外区域的光学吸收行为和光谱移动。了解这些性质对于开发显示技术和光学设备应用至关重要(Praveen & Ojha, 2014)。
安全和危害
属性
IUPAC Name |
2-fluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGWCJLTQZQLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392058 | |
| Record name | 2-Fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxybenzoic acid | |
CAS RN |
137654-20-7 | |
| Record name | 2-Fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-methoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

